molecular formula C10H7NO3 B7823545 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid

2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid

Cat. No. B7823545
M. Wt: 189.17 g/mol
InChI Key: AFVLVVWMAFSXCK-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid and its derivatives are synthesized for various applications. Kotteswaran et al. (2016) synthesized a derivative by condensation, focusing on its electronic properties and thermal behavior. This research suggests its potential in material science applications due to unique electronic properties (Kotteswaran, Pandian, & Ramasamy, 2016).

Therapeutic Activity Prediction

Madhavi and Bhavani (2021) conducted a study to synthesize new compounds containing 2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid structures, aiming to predict their drug-likeness properties and therapeutic activity. Their findings indicate the potential of these compounds in pharmacology (Madhavi & Bhavani, 2021).

Corrosion Inhibition

Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives of 2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid as corrosion inhibitors for copper. Their study found these compounds to be effective, highlighting their potential in industrial applications to protect metals (Abu-Rayyan et al., 2022).

Electrochemical Applications

Shanmugam et al. (2019) synthesized a phenyl-conjugated oligoene dye from 2-cyano-3-(4-diphenylamino)phenyl prop 2-enoic acid for use in dye-sensitized solar cells (DSSCs). Their findings suggest its applicability in renewable energy technologies, particularly in solar energy conversion (Shanmugam, Pandian, & Ramasamy, 2019).

properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLVVWMAFSXCK-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid

CAS RN

28166-41-8
Record name NSC173138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Reactant of Route 2
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Reactant of Route 3
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Reactant of Route 4
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid

Citations

For This Compound
4
Citations
MA Sulca, C Remuzgo, J Cardenas, S Kiyota, E Cheng… - Toxicon, 2017 - Elsevier
There is a rising interest in snake venoms proteins (SVPs) because these macromolecules are related to pharmacological properties that manifest themselves during poisoning and can …
Number of citations: 8 www.sciencedirect.com
GP Feliciano, SH Arimori, VW Nakao, JR Dos Santos… - Pharmaceuticals, 2022 - mdpi.com
Hemophilia A is treated with human plasma coagulation factor VIII (FVIII) replacement therapy and Hemophilia B with coagulation factor IX, which is purified from prothrombin complex …
Number of citations: 11 www.mdpi.com
L Burdějová, D Moravcová, D Strouhalová… - … of Pharmaceutical and …, 2021 - Elsevier
New strategies for the fast, efficient, and environmentally friendly extraction of proteins are required to isolate desired bioactive compounds from a technological point of view. In this …
Number of citations: 8 www.sciencedirect.com
AC Mora Huertas - 2017 - repo.bibliothek.uni-halle.de
The elastin degradation has a pivotal role during the skin ageing and Williams-Beuren syndrome (WBS). This thesis study the degradation of skin elastin at molecular level by …
Number of citations: 0 repo.bibliothek.uni-halle.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.